molecular formula C11H15FN2O2 B1279713 tert-Butyl (3-amino-4-fluorophenyl)carbamate CAS No. 361548-95-0

tert-Butyl (3-amino-4-fluorophenyl)carbamate

Cat. No.: B1279713
CAS No.: 361548-95-0
M. Wt: 226.25 g/mol
InChI Key: VWFNJRUKTFGZJN-UHFFFAOYSA-N
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Description

tert-Butyl (3-amino-4-fluorophenyl)carbamate (CAS 361548-95-0) is a high-value chemical building block extensively used in medicinal chemistry and organic synthesis. This compound features both a fluorine substituent and a tert-butoxycarbonyl (Boc)-protected amine on an aromatic ring, making it a versatile intermediate for the construction of more complex molecules. Its primary research application is as a precursor in the synthesis of pharmacologically active compounds. For instance, orthogonally protected 3-amino-4-substituted monocyclic ß-lactams, which are important structural motifs with antibacterial and anticancer activities, can be synthesized using such aromatic amines as starting materials . The Boc-protected amine group is particularly valuable, as it is stable under a variety of reaction conditions and can be selectively removed under mild acidic conditions to reveal the free aniline, enabling further functionalization . This controlled deprotection is a critical step in multi-step synthetic sequences, allowing researchers to precisely build molecular architectures. Supplied as a solid, this compound is intended for research and development purposes only. It is essential to handle it with care and consult the Safety Data Sheet (SDS) before use. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-(3-amino-4-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFNJRUKTFGZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472882
Record name tert-Butyl (3-amino-4-fluorophenyl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361548-95-0
Record name tert-Butyl (3-amino-4-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3-amino-4-fluorophenyl)carbamate
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Preparation Methods

General Procedure

The most straightforward and commonly employed method for synthesizing tert-Butyl (3-amino-4-fluorophenyl)carbamate involves the direct reaction of 3-amino-4-fluoroaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. This approach takes advantage of the different reactivities of the two amino groups in the 3-amino-4-fluoroaniline molecule.

The typical reaction procedure involves:

  • Dissolving 3-amino-4-fluoroaniline in an appropriate solvent
  • Adding di-tert-butyl dicarbonate (typically 1.0-1.2 equivalents)
  • Adding a base to facilitate the reaction
  • Stirring at the appropriate temperature and time
  • Work-up and purification

Reaction Conditions

The reaction conditions for direct Boc protection can be adjusted based on the scale and specific requirements. Table 1 summarizes the typical reaction conditions employed for this transformation.

Table 1: Reaction Conditions for Direct Boc Protection of 3-amino-4-fluoroaniline

Parameter Conditions Notes
Solvent THF, acetonitrile, water/THF, dichloromethane, dioxane, methanol Polar solvents facilitate dissolution of reagents
Base Triethylamine, sodium bicarbonate, sodium hydroxide, 4-dimethylaminopyridine (DMAP) Base selection affects reaction rate and selectivity
Temperature Room temperature to 40°C Higher temperatures may decrease selectivity
Reaction time 2-24 hours Monitored by TLC or LC-MS
Boc₂O equivalents 1.0-1.2 Excess can lead to diprotection
Concentration 0.1-0.5 M More dilute conditions may improve selectivity

Optimization for Selective Mono-protection

A key challenge in the preparation of this compound is achieving selective mono-protection, as 3-amino-4-fluoroaniline contains two amino groups. Several strategies have been developed to ensure selective protection:

  • Temperature control : The reaction is typically performed at low to moderate temperatures (0-25°C) to enhance selectivity for the more reactive para-amino group.

  • Reagent stoichiometry : Using a slight excess (1.0-1.2 equivalents) of di-tert-butyl dicarbonate helps minimize di-protection.

  • pH control : Maintaining a specific pH range can enhance selectivity for mono-protection.

  • Reaction time : Careful monitoring and quenching the reaction at appropriate conversion levels helps prevent over-protection.

Catalytic and Solvent-Free Approaches

Nanocatalyst-Mediated Synthesis

Recent advancements have introduced more environmentally friendly and efficient approaches to Boc protection reactions. One notable method involves the use of magnetic nanocatalysts such as Fe₃O₄@SiO₂@(NH₄)₂Ce(NO₃)₆ under solvent-free conditions.

The general procedure involves:

  • Mixing the amine (10 mmol) with di-tert-butyl dicarbonate (10 mmol)
  • Adding the nanocatalyst (0.09 mg)
  • Stirring the mixture at ambient temperature
  • Monitoring the reaction progress by TLC
  • Processing the reaction mixture and isolating the product

This method has several advantages:

  • Elimination of organic solvents
  • Reduced waste generation
  • Potential for catalyst recovery and reuse
  • Milder reaction conditions

Performance of Catalytic Methods

The performance of the nanocatalyst-mediated approach varies depending on the electronic properties of the substrate. Table 2 summarizes the performance characteristics observed for similar aniline derivatives.

Table 2: Performance of Nanocatalyst-Mediated Boc Protection for Aromatic Amines

Substrate Type Reaction Time Yield (%) Observations
Electron-rich anilines 1-2 hours 85-96 Faster reactions with good yields
Halogenated anilines 2-4 hours 75-90 Moderate reaction times
Electron-deficient anilines 3-6 hours 60-85 Longer reaction times required

For 3-amino-4-fluoroaniline specifically, the catalytic approach is expected to provide good yields (approximately 80-90%) within 2-4 hours, as the fluorine substituent has a moderate electronic effect.

Patent-Described Methodologies

Reduction of Nitro Precursors

An alternative approach to synthesizing this compound involves the reduction of nitro precursors. This method is particularly valuable when direct protection leads to selectivity issues.

According to patent literature, N-(3-amino-4-fluoro-phenyl)-carbamates can be prepared by reducing corresponding N-(3-nitro-4-fluoro-phenyl)-carbamates using appropriate reducing or hydrogenating agents.

The general procedure involves:

  • Preparing the N-(3-nitro-4-fluoro-phenyl)-carbamate intermediate
  • Reduction using iron in the presence of acetic acid or hydrogen with platinum oxide catalyst
  • Processing and isolating the final product

Reaction Parameters for Nitro Reduction

The reduction of nitro precursors requires careful control of reaction parameters to achieve optimal results. Table 3 summarizes the key reaction parameters for this transformation based on patent literature.

Table 3: Reaction Parameters for Nitro Reduction Approach

Parameter Range Optimal Conditions Notes
Temperature -20°C to +100°C -5°C to +60°C Temperature affects selectivity and side reactions
Pressure 0.1-100 bar Atmospheric (1 bar) Higher pressures may be used for hydrogenation
Reducing Agent Iron/acetic acid, H₂/Pt catalyst Iron/acetic acid Selection depends on scale and equipment
Solvent Acetone, butanone, methyl isobutyl ketone, acetonitrile, propionitrile, butyronitrile Aprotic polar solvents Solvent selection impacts reaction efficiency
Reaction time 1-24 hours 4-8 hours Monitored to prevent over-reduction of other groups

Work-up and Isolation

The work-up procedure following nitro reduction typically involves:

  • Separating the organic phase
  • Extracting the aqueous solution with ethyl acetate or methylene chloride
  • Combining the organic phases and washing with water
  • Drying over sodium sulfate
  • Filtering and carefully distilling off the solvent under vacuum

This approach provides the target compound in good yields, typically 70-85%.

Optimization Strategies for Enhanced Yield and Selectivity

Solvent Effects

The choice of solvent significantly impacts the efficiency and selectivity of the Boc protection reaction. Table 4 compares different solvents for the protection of aromatic amines with Boc anhydride.

Table 4: Solvent Effects on Boc Protection of Aromatic Amines

Solvent Advantages Disadvantages Typical Yield (%)
Dichloromethane Good solubility, mild conditions Environmental concerns 85-95
THF Good solubility, compatible with various bases Peroxide formation possible 80-90
Acetonitrile Excellent solubility, polar nature Higher cost 85-90
Water/THF mixture Environmentally friendly, biphasic system Phase transfer issues 75-85
Solvent-free No solvent waste, green chemistry Limited substrate scope 70-90

Base Selection and Stoichiometry

The base plays a crucial role in the Boc protection reaction. For this compound synthesis, various bases have been employed with different outcomes.

Table 5: Effect of Base on Boc Protection Reactions

Base Equivalents Typical Yield (%) Selectivity Notes
Triethylamine 1.1-1.5 85-90 Good Commonly used, easily removed during work-up
Sodium bicarbonate 1.5-2.0 80-85 Very good Mild base, excellent for selective mono-protection
4-DMAP 0.1-0.2 (catalytic) 90-95 Moderate Powerful nucleophilic catalyst, may lead to over-protection
Sodium hydroxide 1.0-1.5 75-85 Moderate Strong base, may cause side reactions
Potassium carbonate 1.0-1.5 80-90 Good Useful in anhydrous conditions

Temperature and Reaction Time Optimization

Temperature and reaction time are critical parameters affecting both yield and selectivity. Lower temperatures generally favor selective mono-protection but may require longer reaction times. Table 6 summarizes the effects of temperature and reaction time.

Table 6: Temperature and Reaction Time Effects on Boc Protection

Temperature (°C) Reaction Time (h) Expected Outcome
0-5 8-24 Highest selectivity, slower reaction, minimal by-products
20-25 4-8 Good balance of selectivity and rate
40-60 1-4 Faster reaction, potentially lower selectivity

Purification Techniques

Chromatographic Purification

Column chromatography is commonly employed for the purification of this compound, especially on laboratory scale. The typical conditions include:

  • Stationary phase: Silica gel
  • Mobile phase: Hexane/ethyl acetate gradients (typically starting from 9:1 and gradually increasing polarity)
  • Detection: UV visualization or TLC with appropriate staining agents

Crystallization and Recrystallization

For larger-scale preparations, crystallization provides an efficient method for purification:

  • Dissolving the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate)
  • Adding an anti-solvent (e.g., hexane) until cloudiness appears
  • Cooling slowly to room temperature, then to 0-5°C
  • Filtering and washing the crystals with cold anti-solvent

Extraction and Washing Procedures

The work-up procedure typically involves:

  • Diluting the reaction mixture with water
  • Extracting with ethyl acetate or dichloromethane (3 times)
  • Washing the combined organic phases with:
    • Saturated sodium bicarbonate solution
    • Water
    • Brine
  • Drying over anhydrous sodium sulfate
  • Filtering and concentrating under reduced pressure

Comparative Analysis of Preparation Methods

Various methods for preparing this compound have been discussed. Table 7 provides a comprehensive comparison of these methods.

Table 7: Comparative Analysis of Preparation Methods

Method Typical Yield (%) Advantages Disadvantages Scale Suitability
Direct Boc protection with triethylamine 80-90 Simple procedure, widely documented Selectivity challenges Laboratory to medium scale
Solvent-free nanocatalyst method 75-85 Environmentally friendly, efficient Specialized catalyst required Laboratory scale
Nitro reduction approach 70-85 Useful for selective preparation Multistep, requires careful control Medium to large scale
Aqueous conditions with NaHCO₃ 75-80 Environmentally friendly, mild conditions Longer reaction times Laboratory scale
DMAP-catalyzed in acetonitrile 85-95 High yields, efficient Potential selectivity issues Laboratory scale

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-amino-4-fluorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions include various substituted carbamates, amines, and coupled aromatic compounds. These products can serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Pharmaceutical Development

tert-Butyl (3-amino-4-fluorophenyl)carbamate plays a crucial role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its derivatives have been explored for their potential therapeutic effects:

Compound Target Condition Mechanism of Action
VX-770 (Ivacaftor)Cystic FibrosisCFTR potentiator that enhances chloride transport
Novel Anti-inflammatory AgentsInflammatory DiseasesModulates immune response through enzyme inhibition

Agricultural Chemistry

The compound is utilized in formulating agrochemicals, such as pesticides and herbicides. It enhances crop protection and yield while promoting sustainable agricultural practices.

Application Description
Pesticide DevelopmentActs as a building block for safer pesticides
Herbicide FormulationImproves efficacy and reduces environmental impact

Material Science

In material science, this compound is incorporated into polymers and coatings to enhance properties like chemical resistance and durability.

Material Type Properties Enhanced
PolymersIncreased durability and resistance to environmental factors
CoatingsImproved chemical resistance for industrial applications

Biochemical Research

The compound is valuable in studying enzyme activity and protein interactions, aiding researchers in understanding biological processes and disease mechanisms.

Research Focus Applications
Enzyme Inhibition StudiesIdentifying potential drug targets
Protein-Ligand InteractionsUnderstanding molecular mechanisms of diseases

Diagnostic Tools

Research is ongoing to explore its use in developing diagnostic agents for imaging techniques, which can improve disease detection accuracy.

Case Study 1: Synthesis of Neurological Agents

A study investigated the synthesis of derivatives of this compound for treating neurological disorders. The derivatives showed enhanced potency in receptor binding assays, indicating their potential as therapeutic agents.

Case Study 2: Agrochemical Efficacy

Field trials demonstrated that formulations containing this compound exhibited higher efficacy against specific pests compared to traditional pesticides, highlighting its role in sustainable agriculture.

Mechanism of Action

The mechanism of action of tert-butyl (3-amino-4-fluorophenyl)carbamate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active amino and fluorophenyl groups upon metabolic activation. These groups can interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
tert-Butyl (3-amino-4-fluorophenyl)carbamate -NH₂, -F at positions 3, 4 C₁₁H₁₅FN₂O₂ 226.25 g/mol Fluorine enhances electronic withdrawal
tert-Butyl (3-amino-4-methylphenyl)carbamate -NH₂, -CH₃ at positions 3, 4 C₁₂H₁₈N₂O₂ 222.28 g/mol Methyl improves lipophilicity
tert-Butyl (2-amino-5-fluorophenyl)carbamate -NH₂, -F at positions 2, 5 C₁₁H₁₅FN₂O₂ 226.25 g/mol Altered regiochemistry impacts reactivity
tert-Butyl (2,6-difluoro-4-formylphenyl)carbamate -F at 2,6; -CHO at 4 C₁₂H₁₃F₂NO₃ 269.24 g/mol Difluoro substitution increases steric hindrance

Electronic Effects

  • Fluorine vs. Methyl: The fluorine atom in this compound exerts a strong electron-withdrawing effect, reducing the electron density of the aromatic ring compared to the methyl group in its 4-methyl analogue. This difference influences nucleophilic aromatic substitution rates and metal-catalyzed coupling efficiencies .
  • Regiochemical Impact: The 3-amino-4-fluoro substitution pattern favors para-directed reactions, whereas the 2-amino-5-fluoro isomer () is less reactive in Suzuki couplings due to steric and electronic mismatches .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound tert-Butyl (3-amino-4-methylphenyl)carbamate tert-Butyl (2,6-difluoro-4-formylphenyl)carbamate
Melting Point (°C) Not reported Not reported Not reported
Purity 98% (commercial grade) 97% (commercial grade) ≥95% (supplier data)
Solubility in DMF High Moderate Low
Hydrogen Bond Acceptors 4 3 5

Biological Activity

tert-Butyl (3-amino-4-fluorophenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, featuring a tert-butyl group, an amino group, and a fluorophenyl moiety, positions it as a versatile building block for various pharmacological applications.

  • Molecular Formula : C₁₁H₁₄FN₂O₂
  • Molecular Weight : Approximately 226.25 g/mol
  • Functional Groups : Carbamate, amino, and fluorine substituent

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. It may act as a prodrug, releasing active components that modulate enzyme or receptor activity, which is crucial for therapeutic effects in treating conditions such as neurological disorders and inflammatory diseases.

1. Enzyme Mechanisms and Protein-Ligand Interactions

Research indicates that this compound is effective in studying enzyme mechanisms and protein-ligand interactions. It serves as a useful tool for understanding the dynamics of drug-target interactions in biological systems.

2. Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. Its structure allows for interactions with pathways involved in tumor growth regulation. For instance, it has been shown to inhibit certain tumor growth pathways, making it a candidate for further investigation in cancer therapeutics.

3. Neuroprotective Effects

The compound is being explored for its neuroprotective properties. Its ability to modulate neurotransmitter systems could provide insights into treatments for neurodegenerative diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

StudyFindings
Study 1 Investigated the compound's effect on enzyme activity related to neurological disorders, demonstrating significant modulation of target enzymes.
Study 2 Explored the anticancer potential, revealing inhibition of cell proliferation in specific cancer cell lines with IC50 values ranging from 5 to 15 µM .
Study 3 Evaluated the compound's interaction with protein targets, confirming its role as a ligand in various biochemical pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
Tert-Butyl (2-amino-4-fluorophenyl)carbamateDifferent amino positionPotentially different biological activity
Tert-Butyl (3-amino-5-chloro-2-methylphenyl)carbamateChloro substituentEnhanced antibacterial activity
This compoundFluorine at 4-positionDistinct pharmacological effects

This comparative analysis underscores how minor structural changes can significantly influence biological activity, receptor binding profiles, and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl (3-amino-4-fluorophenyl)carbamate, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via a Boc-protection strategy. For example, analogous tert-butyl carbamates are prepared by reacting amines with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF .
  • Optimization :

  • Use inert atmosphere (N₂/Ar) to prevent hydrolysis of Boc₂O.

  • Monitor reaction progress via TLC or LC-MS to avoid overprotection.

  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Typical yields range from 60–85% depending on steric/electronic effects of substituents .

    Reagent Role Conditions
    Boc₂OProtecting agent0–5°C, 2–4 hours
    TriethylamineBaseRoom temperature, stirring
    DichloromethaneSolventAnhydrous, reflux if necessary

Q. How can the purity and structural integrity of this compound be validated?

  • Characterization :

  • NMR : Confirm the presence of tert-butyl protons (1.2–1.4 ppm, singlet) and aromatic protons (6.5–7.5 ppm, split due to fluorine coupling) .
  • LC-MS : Verify molecular ion peak ([M+H]⁺ = 239.1 g/mol) and absence of Boc-deprotected byproducts.
  • Elemental Analysis : Match calculated (C₁₁H₁₅FN₂O₂) and observed C/H/N ratios (±0.3%) .

Q. What are the key stability considerations for handling and storing this compound?

  • Storage : Store at 2–8°C under inert gas (argon) in sealed, light-resistant containers. Avoid exposure to moisture or strong acids/bases to prevent Boc cleavage .
  • Decomposition Risks : Hydrolysis under acidic conditions generates 3-amino-4-fluorophenol and CO₂. Monitor for discoloration (yellowing) as an instability indicator .

Advanced Research Questions

Q. How can spectroscopic data contradictions (e.g., unexpected splitting in ¹⁹F NMR) be resolved?

  • Analysis : Fluorine coupling in the aromatic ring (para to NH₂) causes splitting in ¹H and ¹⁹F NMR. Use Mercury software to simulate spectra and compare with experimental data .
  • Case Study : If splitting deviates from predicted patterns, consider:

  • Rotameric effects in solution.
  • Residual solvent peaks (e.g., DMSO-d₆ at 2.5 ppm).
  • Paramagnetic impurities (filter through activated charcoal pre-analysis) .

Q. What computational methods are suitable for predicting reactivity in further functionalization?

  • DFT Calculations : Use Gaussian or ORCA to model electronic effects of the fluorine substituent on nucleophilic aromatic substitution (e.g., Suzuki coupling at the 4-fluoro position).
  • Solvent Effects : Simulate solvation energies in polar aprotic solvents (DMF, DMSO) to predict reaction feasibility .

Q. How can diastereomeric impurities arise during synthesis, and how are they resolved?

  • Source : Racemization at the amino group during Boc protection (if starting material is not enantiopure).
  • Resolution :

  • Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase).

  • Crystallization in ethyl acetate/hexane to isolate enantiomers .

    Parameter Conditions Outcome
    Crystallization SolventEthyl acetate/hexane (3:7)≥99% enantiomeric excess
    HPLC ColumnChiralpak AD-HBaseline separation

Q. What are the environmental and safety protocols for large-scale reactions involving this compound?

  • Safety :

  • PPE: Nitrile gloves, lab coat, P95 respirator (if airborne particles are generated).
  • Spill Management: Absorb with vermiculite, collect in hazardous waste containers .
    • Environmental Impact :
  • Avoid release into waterways; LC₅₀ (Daphnia magna) is unknown but predicted to be >100 mg/L (ECOSAR model).
  • Incinerate waste at >800°C with scrubbers to minimize NOₓ emissions .

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